2-{[4-(4-methylphenyl)-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide
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Overview
Description
The compound “2-{[4-(4-methylphenyl)-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide” is a heterocyclic compound. Heterocyclic compounds are cyclic compounds with at least two different elements as atoms of the ring members .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For instance, a novel racemic secondary alcohol has been synthesized through S-alkylation of 4-(4-bromophenyl)-5-phenyl-4H-1,2,4-triazole-3-thiol in alkaline medium with 2-bromo-1-phenylethanone followed by reduction of the corresponding ketone .Molecular Structure Analysis
The molecular structure of similar compounds has been characterized by IR, 1D (1H, 13C, DEPT135) and 2D (1H-1H, 1H-13C and 1H-15N) NMR spectroscopy, elemental analysis and HRMS spectrometry .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of similar compounds include S-alkylation and reduction .Scientific Research Applications
Antimicrobial Activities
This compound and its derivatives have been extensively researched for their antimicrobial properties. A study by Bayrak et al. (2009) synthesized various 1,2,4-triazoles, Mannich, and Schiff bases derived from this compound, evaluating their antimicrobial activities. The study revealed that most compounds exhibited good to moderate antimicrobial activity, highlighting the potential of these derivatives in developing new antimicrobial agents. This indicates the compound's relevance in addressing resistant pathogens and contributing to the development of new antimicrobial drugs (Bayrak et al., 2009).
Synthesis and Structural Assessment
Castiñeiras et al. (2019) focused on the synthesis and structural assessment of derivatives, particularly emphasizing their potential as ligands in complexes with Group 12 elements. Their work led to the development of compounds that form supramolecular assemblies, showcasing the structural diversity and potential applications in materials science and coordination chemistry (Castiñeiras et al., 2019).
Antioxidant Properties
Research by Šermukšnytė et al. (2022) identified compounds derived from this chemical structure that possess significantly higher antioxidant abilities than conventional antioxidants like butylated hydroxytoluene. This finding opens new avenues in the search for more effective antioxidants, which are crucial in combating oxidative stress-related diseases (Šermukšnytė et al., 2022).
Pharmacological Properties
The compound and its derivatives have been evaluated for various pharmacological properties, including their effects on the central nervous system. Maliszewska-Guz et al. (2005) synthesized derivatives by cyclizing 1,2,4-triazole-3-thiol with ethyl bromoacetate and further reactions, leading to compounds tested for their impact on the central nervous system in mice, indicating potential therapeutic applications (Maliszewska-Guz et al., 2005).
Mechanism of Action
Target of Action
The primary target of 2-{[4-(4-methylphenyl)-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide is alpha-synuclein (α-syn), a protein that plays a significant role in the pathogenesis of Parkinson’s disease . Alpha-synuclein is an intrinsically disordered protein that, under pathological conditions, forms amyloid aggregates leading to neurotoxicity and neurodegeneration .
Mode of Action
This compound interacts with alpha-synuclein, inhibiting its aggregation . This compound has been shown to slightly reduce the aggregation of alpha-synuclein, thus potentially mitigating the neurotoxic effects of these aggregates .
Biochemical Pathways
The compound’s action affects the biochemical pathway involving alpha-synuclein. In pathological conditions, alpha-synuclein aggregates into amyloid fibrils, leading to neuronal pathological inclusions located both in the neuron soma and in axons . By inhibiting the aggregation of alpha-synuclein, this compound may help prevent these pathological changes and their downstream effects, including neurotoxicity and neurodegeneration .
Result of Action
The compound’s action results in the prevention of alpha-synuclein aggregation, which is a key factor in the development of Parkinson’s disease . This can potentially mitigate the neurotoxic effects of these aggregates, thus offering a protective effect against neurodegeneration .
properties
IUPAC Name |
2-[[4-(4-methylphenyl)-5-pyridin-4-yl-1,2,4-triazol-3-yl]sulfanyl]acetohydrazide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N6OS/c1-11-2-4-13(5-3-11)22-15(12-6-8-18-9-7-12)20-21-16(22)24-10-14(23)19-17/h2-9H,10,17H2,1H3,(H,19,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FCXFYZDTMJIPDA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2C(=NN=C2SCC(=O)NN)C3=CC=NC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N6OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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